4-BROMO-1,5-DIMETHYL-N-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-BROMO-1,5-DIMETHYL-N-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom, two methyl groups, a piperidinylcarbonyl group, and a phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1,5-DIMETHYL-N-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of hydrazine with a suitable diketone to form the pyrazole ring . The bromine atom can be introduced via bromination reactions, while the piperidinylcarbonyl and phenyl groups are added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and reagents such as palladium or copper may be used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1,5-DIMETHYL-N-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrazine, diketones, and various nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the efficiency and outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-BROMO-1,5-DIMETHYL-N-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-BROMO-1,5-DIMETHYL-N-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, or ionic bonds with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-bromo-1-butene
- 4-bromo-N-(1,5-dimethyl-hexyl)-benzamide
Uniqueness
What sets 4-BROMO-1,5-DIMETHYL-N-[4-(PIPERIDINOCARBONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidinylcarbonyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
4-bromo-1,5-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2/c1-12-15(19)16(21-22(12)2)17(24)20-14-8-6-13(7-9-14)18(25)23-10-4-3-5-11-23/h6-9H,3-5,10-11H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANANAPPZXKWJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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